

An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyltramadol HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyltramadol hydrochloride

Cat. No.: B145512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **O-Desmethyltramadol hydrochloride** (O-DSMT HCl), the primary active metabolite of the analgesic drug tramadol. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical and Physical Properties

O-Desmethyltramadol, a synthetic opioid of the benzenoid class, is the result of the O-demethylation of tramadol in the liver, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.^[1] The hydrochloride salt form is commonly used in research and pharmaceutical development.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of O-Desmethyltramadol HCl. It is important to note that O-DSMT is a chiral molecule and the properties, particularly the melting point, can vary between different stereoisomers and racemic mixtures.

Property	Value	Source(s)
Molecular Formula	<chem>C15H23NO2.HCl</chem>	[2]
Molecular Weight	285.81 g/mol	[3] [4] [5]
Appearance	White to off-white solid powder	[2] [6]
Melting Point	141-142°C [(-)-isomer] 233°C [racemic mixture] 256-257°C [(-)-isomer]	[7] [8] [9]
pKa	10.00 ± 0.10 (Predicted)	[7] [10] [11]
LogP	3.133	[2]
Solubility	Soluble in water, ethanol, and methanol. Slightly soluble in chloroform.	[6] [7] [9]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This protocol is adapted from the USP General Chapter <741> Melting Range or Temperature. [\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the temperature range over which the crystalline solid O-Desmethyltramadol HCl transitions to a liquid state.

Apparatus:

- Melting point apparatus with a heated block and a means for temperature control and observation.
- Capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

- Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

- Sample Preparation: The O-Desmethyltramadol HCl sample is finely powdered.
- Capillary Loading: The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 2.5-3.5 mm in height.
- Apparatus Setup: The melting point apparatus is preheated to a temperature approximately 10°C below the expected melting point of O-Desmethyltramadol HCl.
- Measurement: The loaded capillary tube is inserted into the apparatus. The temperature is then increased at a rate of approximately 1°C per minute.
- Observation: The sample is observed continuously. The temperature at which the first sign of liquid formation is observed is recorded as the beginning of the melting range. The temperature at which the sample becomes completely liquid is recorded as the end of the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Water Solubility.[\[6\]](#)[\[9\]](#)[\[18\]](#)[\[19\]](#)

Objective: To determine the saturation concentration of O-Desmethyltramadol HCl in water at a specified temperature.

Materials:

- O-Desmethyltramadol HCl.
- Distilled or deionized water.
- Mechanical shaker or agitator.
- Constant temperature bath.

- Centrifuge.
- Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

- Equilibration: An excess amount of O-Desmethyltramadol HCl is added to a known volume of water in a flask.
- Agitation: The flask is sealed and placed in a constant temperature bath (e.g., 25°C or 37°C) on a mechanical shaker. The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid. The sample is then centrifuged to ensure complete separation of the solid and liquid phases.
- Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved O-Desmethyltramadol HCl is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

This protocol is based on the OECD Guideline 112 for Dissociation Constants in Water.[\[7\]](#)[\[8\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Objective: To determine the acid dissociation constant (pKa) of O-Desmethyltramadol HCl.

Apparatus:

- Potentiometer with a pH electrode.
- Temperature-controlled titration vessel.
- Burette.
- Magnetic stirrer.

Reagents:

- Standardized solution of a strong base (e.g., 0.1 M NaOH).
- Standardized solution of a strong acid (e.g., 0.1 M HCl).
- Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength.

Procedure:

- Sample Preparation: A known concentration of O-Desmethyltramadol HCl is dissolved in water containing an inert electrolyte.
- Titration: The solution is titrated with the standardized strong base solution. The pH of the solution is measured after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

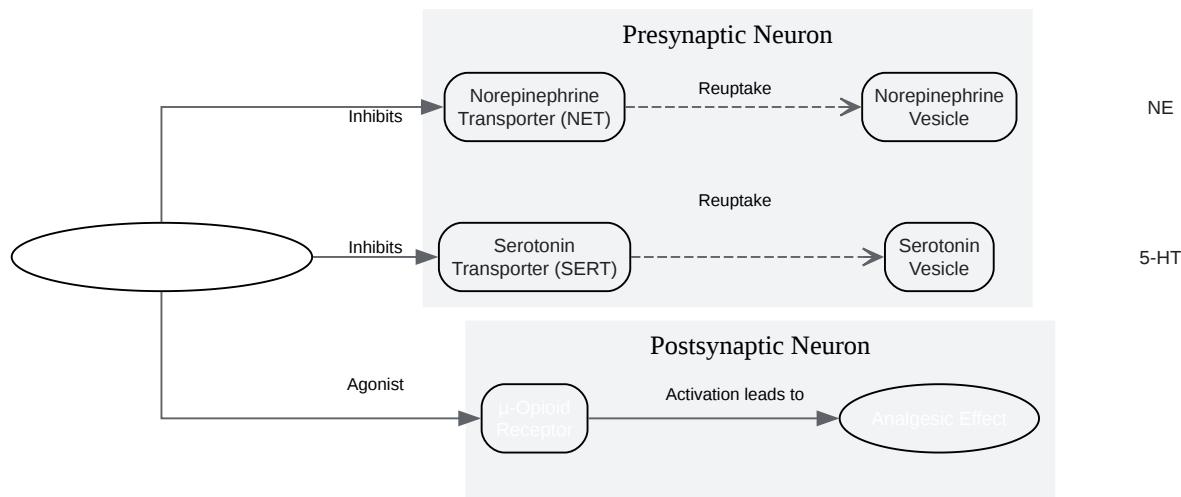
This protocol is based on the OECD Guideline 107 for the Partition Coefficient (n-octanol/water).[\[4\]](#)[\[5\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Objective: To determine the n-octanol/water partition coefficient (LogP) of O-Desmethyltramadol.

Materials:

- O-Desmethyltramadol.
- n-Octanol (pre-saturated with water).
- Water (pre-saturated with n-octanol).
- Mechanical shaker.
- Centrifuge.

- Validated analytical method for quantification in both phases.

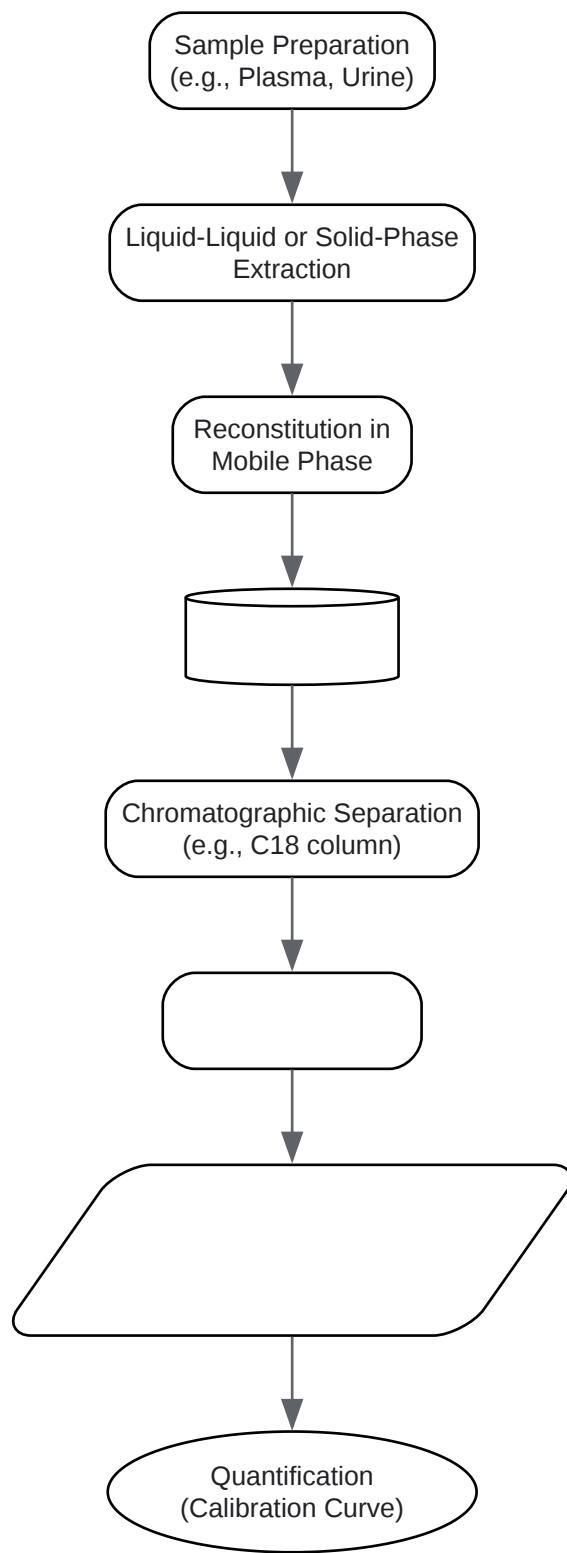

Procedure:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- Partitioning: A known amount of O-Desmethyltramadol is dissolved in either the n-octanol or water phase. A known volume of the second phase is then added.
- Equilibration: The mixture is shaken in a constant temperature bath until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of O-Desmethyltramadol in both the n-octanol and water phases is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the logarithm of this value.

Signaling Pathways and Experimental Workflows

Mechanism of Action of O-Desmethyltramadol

O-Desmethyltramadol exerts its analgesic effect through a dual mechanism of action. It is a more potent agonist of the μ -opioid receptor than its parent compound, tramadol.^{[1][32]} Additionally, it inhibits the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE).^{[33][34]} This combined action modulates pain perception at the central nervous system level.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of O-Desmethyltramadol HCl.

Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of O-Desmethyltramadol in various matrices, particularly in biological fluids for pharmacokinetic studies.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of O-Desmethyltramadol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. C_{741} Melting Range or Temperature [doi.usp.org]
- 4. oecd.org [oecd.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. oecd.org [oecd.org]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uspbpep.com [uspbpep.com]
- 13. thinksrs.com [thinksrs.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 17. pharmabeginers.com [pharmabeginers.com]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 20. oecd.org [oecd.org]
- 21. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 22. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. ijirss.com [ijirss.com]
- 25. OECD 112 - Phytosafe [phytosafe.com]
- 26. oecd.org [oecd.org]
- 27. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 30. LogP / LogD shake-flask method [protocols.io]
- 31. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 32. Tramadol Hydrochloride | C16H26ClNO2 | CID 63013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Tramadol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyltramadol HCl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145512#physicochemical-properties-of-o-desmethyltramadol-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com